![molecular formula C10H12O4 B104585 methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate CAS No. 124649-67-8](/img/structure/B104585.png)
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Overview
Description
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a chiral ester compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups and a phenyl group attached to a three-carbon chain, making it a versatile intermediate in various synthetic pathways.
Mechanism of Action
Target of Action
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a complex organic compound. It’s structurally similar to other compounds that target methionine aminopeptidase in escherichia coli .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its target and carries out its function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involves the reduction of α,α-unsaturated aromatic aldehydes using baker’s yeast. This biocatalytic process converts the aldehydes into the desired diols with high enantioselectivity . The reaction typically takes place in an aqueous medium with D-glucose as the substrate for the yeast.
Industrial Production Methods
Industrial production of this compound often employs chemical reduction methods using chiral catalysts. These methods ensure high yields and enantiomeric purity. The use of asymmetric hydrogenation or enzymatic reduction processes are common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of methyl (2S,3R)-2-oxo-3-phenylpropanoate.
Reduction: Formation of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanol.
Substitution: Formation of methyl (2S,3R)-2,3-ditosyl-3-phenylpropanoate.
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly significant in developing compounds targeting metabolic disorders and other health conditions. For instance, it has been utilized in synthesizing biologically important Δ²-thiazolines and antidepressants like (+)-(S)-dapoxetine .
Enzyme Inhibition Studies
This compound is recognized for its role as an inhibitor of enzymes in the shikimate pathway, particularly the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. Research has shown that by inhibiting these enzymes, methyl shikimate can provide insights into the regulation of this essential metabolic pathway .
Biochemical Research
Metabolic Pathway Analysis
this compound is employed in biochemical research to study enzyme interactions and metabolic pathways. Its structural similarity to natural shikimic acid allows researchers to explore its effects on various biological processes and elucidate mechanisms of action within metabolic networks .
Antibacterial Activity Investigation
The compound has been investigated for potential antibacterial properties due to its ability to inhibit essential enzymes for bacterial growth. Studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into its efficacy as an antibiotic .
Flavor and Fragrance Industry
Aromatic Properties
this compound possesses unique aromatic characteristics that make it valuable in the flavor and fragrance industry. It is used to enhance sensory experiences in various products by contributing to flavor profiles and olfactory qualities .
Cosmetic Formulations
Skin Care Applications
In cosmetics, this compound is incorporated into skincare products to improve texture and stability. Its moisturizing benefits enhance product performance, making it a popular ingredient in formulations aimed at improving skin health .
Polymer Chemistry
Monomer for Specialty Polymers
this compound acts as a monomer in producing specialty polymers. These polymers can be tailored for specific applications by modifying their properties through the incorporation of this compound .
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Pharmaceutical Development | Intermediate in drug synthesis; enzyme inhibition |
Biochemical Research | Metabolic pathway studies; antibacterial investigations |
Flavor & Fragrance | Ingredient for flavor enhancement |
Cosmetic Formulations | Improves texture and stability in skincare products |
Polymer Chemistry | Monomer for specialty polymer production |
Case Studies
- Enzyme Inhibition Mechanism : A study demonstrated how methyl shikimate inhibits EPSP synthase, providing insights into the shikimate pathway's regulation. This research highlights the compound's potential as a tool for studying metabolic processes .
- Antibacterial Efficacy : Preliminary investigations indicated that methyl shikimate exhibits antibacterial activity against various bacterial strains. Further studies are needed to explore its mechanisms of action and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-2,3-dihydroxy-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Methyl (2S,3R)-2,3-dihydroxy-3-ethylpropanoate: Similar structure but with an ethyl group instead of a phenyl group.
Methyl (2S,3R)-2,3-dihydroxy-3-isopropylpropanoate: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and makes it a valuable intermediate in the synthesis of aromatic compounds.
Biological Activity
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, also known as methyl (2S,3R)-shikimate, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a propanoate backbone with two hydroxyl groups and a phenyl group. Its molecular formula is C10H12O4, with a molecular weight of 196.20 g/mol. The specific stereochemistry (2S,3R) enhances its reactivity and interaction with biological systems.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). The compound's mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
2. Antioxidant Activity
The dihydroxy structure of the compound contributes to its antioxidant properties by enabling it to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases. Studies have highlighted its potential in protecting cells from oxidative damage, which is a key factor in various pathological conditions.
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes involved in the shikimate pathway. This pathway is vital for the biosynthesis of aromatic amino acids in plants and certain microorganisms. By inhibiting these enzymes, the compound may provide insights into metabolic regulation and potential therapeutic targets .
The biological activity of this compound primarily involves its interactions with various biological macromolecules:
- Cytokine Inhibition : The compound inhibits cytokine production by blocking signaling pathways associated with inflammation.
- Free Radical Scavenging : Its hydroxyl groups facilitate interactions with reactive oxygen species (ROS), mitigating oxidative stress.
- Enzyme Interaction : The ester and hydroxyl functional groups enhance its ability to bind to specific enzymes within metabolic pathways .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-hydroxy-3-phenylpropanoate | Contains one hydroxyl group | Less reactive due to fewer functional groups |
Ethyl 2,3-dihydroxy-3-phenylpropanoate | Similar structure but with an ethyl group | Higher boiling point due to larger alkyl group |
Methyl 2-amino-3-hydroxypropanoate | Contains an amino group instead of phenyl | Potentially different biological activity |
Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate | Substituted phenyl ring with methoxy group | Altered solubility and reactivity |
The specific stereochemistry and dual hydroxyl groups of this compound enhance its reactivity compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Inhibition of Cytokines : A study demonstrated that this compound significantly inhibited IL-6 and IL-1β production in LPS-stimulated THP-1 cells with IC50 values of approximately 0.85 µM and 0.87 µM respectively .
- Antioxidant Studies : Research has shown that it effectively reduces oxidative stress markers in various cell lines, indicating its potential use as a protective agent against oxidative damage.
Properties
IUPAC Name |
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRYSIPXMREGK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431042 | |
Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124649-67-8 | |
Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions an unusual pathway for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involving a dimer chromium(III)−salen complex and a donor ligand. Can you elaborate on the role of the donor ligand in this process?
A1: The research paper highlights the unprecedented role of a donor ligand, such as triethylamine (Et3N), in influencing the enantioselective synthesis of this compound []. The authors propose that the donor ligand interacts with a reaction intermediate formed during the epoxidation/epoxide ring-opening of trans-methylcinnamate ester. This interaction extends the intermediate's lifespan, allowing for free rotation around a carbon-carbon single bond. This rotation favors the formation of a cis-epoxide, which subsequently undergoes ring-opening in the presence of water to yield the desired this compound []. The study suggests that the donor additive may even contribute to forming a new chromium-based oxidant, influencing the reaction pathway.
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